molecular formula C11H7Cl2NO2 B1596956 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde CAS No. 849060-70-4

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Cat. No.: B1596956
CAS No.: 849060-70-4
M. Wt: 256.08 g/mol
InChI Key: ANMKENNHBMIBJC-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the dichlorophenyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichlorobenzonitrile with acetylacetone in the presence of a base, followed by oxidation to form the carbaldehyde group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

    Reduction: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Bioactive Molecule Exploration:
The compound is being investigated as a bioisostere for existing drugs containing pyrazole rings. This exploration could lead to the development of new drug candidates with enhanced therapeutic profiles. The unique arrangement of functional groups in 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde may result in improved efficacy and reduced side effects compared to traditional compounds.

Synthesis of Derivatives:
The aldehyde functional group makes this compound a reactive intermediate, allowing for further synthetic modifications. Researchers can utilize it to create libraries of related molecules for biological screening, aiming to identify candidates with desirable pharmacological properties.

Mechanism of Action Studies:
Studies are ongoing to elucidate the specific mechanisms through which this compound exerts its biological effects. The binding affinity with various biological targets is being assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry.

Agrochemical Applications

Pesticide Development:
Due to its chemical structure, this compound may have potential applications in developing agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests that it could be effective against specific pests or diseases affecting crops.

Synthetic Chemistry

Metal-Free Synthesis:
Recent advancements in synthetic routes highlight the potential for metal-free methods to synthesize isoxazole derivatives efficiently. This approach aligns with the growing emphasis on sustainable chemistry practices, reducing the environmental impact associated with traditional metal-catalyzed reactions .

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of derivatives of this compound:

  • Inhibitory Activity Studies: Research has demonstrated that certain derivatives exhibit low micromolar inhibitory activity against bacterial SecA proteins, making them promising candidates for antibiotic development .
  • Biological Screening: Various derivatives have been synthesized and screened for their potential anti-inflammatory and anti-cancer activities. These studies are crucial for identifying lead compounds that could advance into clinical trials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-methanol
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-nitrile

Uniqueness

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Introduction

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique isoxazole ring structure and a dichlorophenyl group, which are believed to contribute significantly to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in pharmaceuticals, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}Cl2_2N2_2O. Its structure is characterized by:

  • Isoxazole Ring : A five-membered ring containing nitrogen and oxygen.
  • Dichlorophenyl Group : Enhances hydrophobic interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC11_{11}H8_{8}Cl2_2N2_2O
Molecular WeightApproximately 256.08 g/mol
Functional GroupsAldehyde, dichlorophenyl

The biological activity of this compound is attributed to its interaction with various molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aldehyde group may form covalent bonds with nucleophilic residues in enzymes and receptors. These interactions can modulate enzyme activity and influence signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that regulate inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways.
  • Antioxidant Activity : It has shown potential as an antioxidant in various models.
  • Antiproliferative Effects : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pathways involved in inflammation
AntioxidantExhibits antioxidant properties
AntiproliferativeInhibits growth in cancer cell lines

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of various isoxazole derivatives, including this compound. Using models such as C. elegans and human fibroblasts, the compound demonstrated significant antioxidant activity compared to traditional antioxidants like quercetin .

Case Study 2: Antiproliferative Effects

In vitro tests revealed that this compound exhibited antiproliferative effects against HCT116 and OVCAR-8 cell lines, with IC50_{50} values indicating moderate potency . These findings suggest its potential as a lead compound for further development in cancer therapeutics.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMKENNHBMIBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383455
Record name 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849060-70-4
Record name 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
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3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
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3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Reactant of Route 5
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Reactant of Route 6
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

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